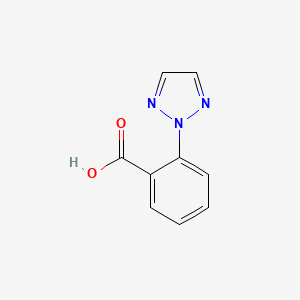

2-(2H-1,2,3-Triazol-2-YL)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(triazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-10-5-6-11-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTENUPFWBIFKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2N=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612228 | |

| Record name | 2-(2H-1,2,3-Triazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001401-62-2 | |

| Record name | 2-(2H-1,2,3-Triazol-2-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001401-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2H-1,2,3-Triazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2H-1,2,3-Triazol-2-YL)benzoic acid synthesis mechanism

An In-depth Technical Guide to the Synthesis of 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid

Introduction

This compound and its derivatives are crucial structural motifs in medicinal chemistry, notably as key intermediates in the synthesis of dual orexin receptor antagonists like suvorexant, which is used for the treatment of insomnia.[1][2] The selective synthesis of the 2-substituted (N2) isomer of the triazole ring is a significant challenge, as direct arylation of 1,2,3-triazole often yields a mixture of N1 and N2 isomers.[2] This guide details the primary synthetic methodologies developed to achieve a highly selective and scalable production of 2-(2H-1,2,3-triazol-2-yl)benzoic acids, focusing on reaction mechanisms, experimental protocols, and quantitative data.

Core Synthetic Strategies

Two principal strategies have emerged for the synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids: a multi-step, highly selective pathway commencing from nitroaromatics, and a direct copper-catalyzed coupling approach.

Multi-Step Synthesis via N-Arylation of a Differentiated Triazole

A robust and highly regioselective four-step synthesis has been developed, which introduces the triazole moiety at the beginning of the sequence.[1][2][3] This method is particularly advantageous for its scalability and high selectivity for the desired N2-isomer.[3] The general pathway is illustrated below.

Caption: Four-step synthesis of this compound.

The key to the high N2-selectivity of this method lies in the use of 4,5-dibromo-2H-1,2,3-triazole. The bulky and electron-withdrawing bromo substituents are proposed to provide steric hindrance and electronic deactivation at the N1 position, thus favoring the N2-arylation.[4]

Step 1: N-Arylation of 4,5-Dibromo-2H-1,2,3-triazole A mixture of a 1-fluoro-2-nitrobenzene derivative, 4,5-dibromo-2H-1,2,3-triazole, and potassium carbonate in DMF is heated.[3] The product is typically precipitated by the addition of water and isolated by filtration.[3]

Step 2: Hydrogenation The nitro group of the N-arylated dibromo-triazole is reduced to an aniline. This is commonly achieved through catalytic hydrogenation.[4]

Step 3: Sandmeyer Iodination The resulting aniline derivative undergoes a Sandmeyer reaction to replace the amino group with iodine.[4]

Step 4: Grignard Carboxylation The final step involves the formation of a Grignard reagent from the iodide derivative, followed by quenching with carbon dioxide to yield the desired benzoic acid.[3] For example, the iodide is dissolved in THF, cooled, and treated with isopropylmagnesium chloride. CO2 gas is then bubbled through the mixture.[3]

The yields for the N-arylation step are generally high, as summarized in the table below.

| Starting Material (1-Fluoro-2-nitrobenzene derivative) | Product (N-Arylated Dibromo-triazole) | Yield (%) | Reference |

| 1-Fluoro-2-nitrobenzene | 2-(2-Nitrophenyl)-4,5-dibromo-2H-1,2,3-triazole | 78-95 | [3] |

| 1-Fluoro-4-methoxy-2-nitrobenzene | 2-(4-Methoxy-2-nitrophenyl)-4,5-dibromo-2H-1,2,3-triazole | 78-95 | [3] |

| 2-Fluoro-5-methyl-1-nitrobenzene | 2-(4-Methyl-2-nitrophenyl)-4,5-dibromo-2H-1,2,3-triazole | 78-95 | [3] |

Copper-Catalyzed Ullmann-Goldberg Coupling

A more direct approach involves the copper-catalyzed coupling of a 2-halobenzoic acid (iodo or bromo derivative) with 1H-1,2,3-triazole.[2][5] While this method has fewer steps, it often results in a mixture of N1 and N2 isomers, necessitating a purification step to isolate the desired product.[2]

Caption: Ullmann-Goldberg coupling for synthesizing this compound.

The separation of the regioisomers can be achieved by crystallization, for instance, by forming the sodium or potassium salt of the benzoic acid.[2][6]

A typical procedure involves heating a mixture of the 2-halobenzoic acid, 1,2,3-triazole, copper(I) iodide (CuI), cesium carbonate (Cs2CO3), and a suitable ligand, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine, in a high-boiling solvent like N,N-dimethylformamide (DMF) or dioxane. For example, for the synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, 2-iodo-5-methylbenzoic acid is reacted with 1,2,3-triazole in the presence of CuI, Cs2CO3, and trans-N,N'-dimethyl-1,2-cyclohexanediamine in DMF at 100°C for 4 hours.[7] After the reaction, the mixture is cooled, diluted with water, and extracted with an organic solvent. The desired product is then purified from the aqueous layer after acidification.[7]

The yields for the copper-catalyzed coupling can vary depending on the starting materials and reaction conditions.

| Starting Material (2-Halo-benzoic Acid) | Product | Yield (%) | Reference |

| 2-Iodo-5-methylbenzoic acid | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | 68 | [7] |

| 2-Bromo-4-methoxybenzoic acid | 4-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid | Not specified | [5] |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The multi-step synthesis starting from 1-fluoro-2-nitrobenzene derivatives offers excellent regioselectivity for the desired N2-isomer and is well-suited for scalable production.[1][3] The copper-catalyzed Ullmann-Goldberg coupling provides a more direct route, though it necessitates the separation of regioisomers.[2][5] The choice of method will depend on the specific requirements for purity, scale, and the availability of starting materials. Both approaches represent significant advancements in accessing this important class of compounds for drug development and other applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. MLS_BTh_Poster_2066_Roth_Remo.pdf.pdf [fhnw.ch]

- 5. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 2-(2H-1,2,3-triazol-2-yl)benzoic acid. This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules, most notably dual orexin receptor antagonists.

Core Physicochemical Properties

Quantitative experimental data for the parent compound, this compound (CAS No: 1001401-62-2), is not extensively available in the public domain. The following tables summarize the available data for the parent compound and its closely related derivatives, which can serve as valuable reference points.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid |

| CAS Number | 1001401-62-2 | 956317-36-5 | 1293284-55-5 |

| Molecular Formula | C₉H₇N₃O₂ | C₁₀H₉N₃O₂ | C₁₀H₉N₃O₃ |

| Molecular Weight | 189.17 g/mol | 203.20 g/mol | 219.20 g/mol |

| Melting Point | Data not available | 173 - 177 °C | ~80 °C or 130-131 °C (polymorphs) |

| Boiling Point | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available |

| Solubility (in water) | Data not available | 0.992 g/L (at 30 °C, pH 4.5)[1] | Data not available |

| logP (predicted) | Data not available | < 0.3[1] | Data not available |

Synthesis and Experimental Protocols

A highly selective and scalable four-step synthesis for this compound and its derivatives has been developed. The general workflow for this synthesis is outlined below.

Detailed Experimental Protocol:

A representative, detailed experimental protocol for a derivative, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, is consolidated from the literature:

Step 1: N²-Arylation of 4,5-dibromo-2H-1,2,3-triazole

-

To a solution of an appropriate 1-fluoro-2-nitrobenzene derivative in dimethylformamide (DMF), 4,5-dibromo-2H-1,2,3-triazole and potassium carbonate are added.

-

The reaction mixture is heated to an elevated temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the product is precipitated by the addition of water and isolated by filtration.

Step 2: Hydrogenation

-

The N-arylated dibromotriazole from the previous step is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

Palladium on carbon (Pd/C) is added as a catalyst.

-

The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the reaction is complete.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield the debrominated product.

Step 3: Sandmeyer Iodination

-

The debrominated N-aryltriazole is dissolved in a mixture of sulfuric acid and water at a low temperature (e.g., 0-5 °C).

-

A solution of sodium nitrite in water is added dropwise, maintaining the low temperature.

-

After a short stirring period, a solution of potassium iodide in water is added, and the reaction is allowed to warm to room temperature.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Step 4: Grignard Carboxylation

-

The iodinated N-aryltriazole is dissolved in an anhydrous ether solvent such as tetrahydrofuran (THF) and cooled to a low temperature (e.g., -20 °C).

-

A Grignard reagent, such as isopropylmagnesium chloride, is added slowly.

-

Carbon dioxide gas is then bubbled through the reaction mixture.

-

The reaction is quenched with an acidic solution (e.g., 1M HCl).

-

The product is extracted, purified, and can be further recrystallized to obtain the final this compound derivative.

Biological Context and Signaling Pathways

This compound and its derivatives are of significant interest in medicinal chemistry as key intermediates in the synthesis of dual orexin receptor antagonists (DORAs), such as Suvorexant, which is used for the treatment of insomnia. Orexin-A and Orexin-B are neuropeptides that regulate wakefulness by binding to orexin receptors OX1R and OX2R. By antagonizing these receptors, DORAs suppress wakefulness. The signaling cascade initiated by orexin binding to its G-protein coupled receptors is complex and involves multiple downstream effectors.

Conclusion

This compound is a pivotal building block in the development of novel therapeutics, particularly in the area of sleep disorders. While a complete experimental physicochemical profile of the parent compound is not yet fully characterized in publicly accessible literature, the available data on its derivatives, coupled with well-established synthetic routes, provide a solid foundation for its application in research and drug development. The understanding of its role as a precursor to orexin receptor antagonists highlights its importance in targeting the orexin signaling pathway for therapeutic intervention. Further characterization of the parent compound's properties would be beneficial for the optimization of synthetic processes and the development of new chemical entities.

References

An In-depth Technical Guide to 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1001401-62-2

This technical guide provides a comprehensive overview of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited publicly available data on the specific biological activity of this compound, this guide also explores the broader context of the biological significance of the 2-aryl-1,2,3-triazole scaffold, providing insights into its potential applications in drug discovery and development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1001401-62-2 | [2] |

| Molecular Formula | C₉H₇N₃O₂ | [2] |

| Molecular Weight | 189.17 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥98.0% | [1] |

| InChIKey | UTENUPFWBIFKPW-UHFFFAOYSA-N | [2] |

Experimental Protocols: Synthesis

A key application of this compound is as an intermediate in the synthesis of more complex molecules. A documented synthesis of a derivative of this compound is described in the patent literature, providing a methodological basis for its preparation.

Synthesis of N-((1S,2S)-2-aminocyclopentyl)-2-(2H-1,2,3-triazol-2-yl)benzamide hydrochloride

This protocol describes the coupling of this compound with a substituted cyclopentylamine.

Materials:

-

tert-butyl N-((1S,2S)-2-aminocyclopentyl)carbamate

-

This compound (CAS: 1001401-62-2)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Triethylamine

-

Dry DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous solution of sodium bicarbonate

-

Brine

-

4M HCl in Dioxane

-

Diethyl ether

Procedure:

-

To a solution of tert-butyl N-((1S,2S)-2-aminocyclopentyl)carbamate (1.64 g, 8.68 mmol) in dry DMF (30 ml), add this compound (1.64 g, 8.68 mmol), HATU (4.95 g, 13.02 mmol), and triethylamine (3.63 ml, 26.0 mmol).

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 17 hours.

-

Partition the reaction mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel, eluting with a gradient of 0 to 100% ethyl acetate in heptane, to yield tert-butyl N-((1S,2S)-2-(2-(2H-1,2,3-triazol-2-yl)benzamido)cyclopentyl)carbamate.

-

Dissolve the purified carbamate (2.7 g, 6.99 mmol) in 4M HCl in dioxane (17.47 ml, 69.9 mmol).

-

Stir the solution at room temperature for 2 hours.

-

Concentrate the reaction mixture to dryness.

-

Triturate the residue with diethyl ether and filter to afford the final product, N-((1S,2S)-2-aminocyclopentyl)-2-(2H-1,2,3-triazol-2-yl)benzamide hydrochloride, as a white solid.

Biological Activity and Signaling Pathways: A Broader Perspective

As of the current date, there is a notable absence of publicly available data on the specific biological activities and associated signaling pathways for this compound. However, the broader class of 1,2,3-triazole-containing compounds has been the subject of extensive research, revealing a wide range of pharmacological properties.[3][4][5][6]

The 1,2,3-Triazole Scaffold in Medicinal Chemistry:

The 1,2,3-triazole ring is a key pharmacophore in modern drug discovery.[3] Its unique chemical features, including its ability to form hydrogen bonds and dipole-dipole interactions, make it an effective structural motif for interacting with biological targets.[4] Derivatives of 1,2,3-triazoles have demonstrated a remarkable array of biological activities, including:

-

Anticancer: Many 1,2,3-triazole derivatives have been shown to possess potent anticancer properties.[3]

-

Antimicrobial: This class of compounds has also been investigated for its antibacterial and antifungal activities.[3]

-

Antiviral: The 1,2,3-triazole scaffold has been incorporated into compounds with significant antiviral activity, including against viruses such as HIV and hepatitis C.[7]

-

Anti-inflammatory: Certain 1,2,3-triazole derivatives have exhibited anti-inflammatory effects.[4]

Given the established and diverse biological activities of the 1,2,3-triazole scaffold, it is plausible that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

Illustrative Signaling Pathway for Triazole Derivatives:

While no specific signaling pathway has been elucidated for this compound, many anticancer agents, including some triazole derivatives, are known to induce apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a simplified, representative apoptotic signaling pathway that could potentially be modulated by bioactive triazole compounds.

Caption: A simplified diagram of the intrinsic apoptotic pathway.

Summary and Future Directions

This compound, with CAS number 1001401-62-2, is a chemical intermediate with established synthetic utility. While its specific biological profile remains to be elucidated, the broader family of 1,2,3-triazole-containing molecules exhibits a wide range of promising pharmacological activities.[3][4][5][6][7] Future research into the biological effects of this particular compound is warranted and could unveil novel therapeutic applications. The lack of extensive public data underscores the opportunity for further investigation into its properties and potential as a lead structure in drug discovery programs.

References

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

A Technical Guide to the Spectroscopic and Synthetic Profile of 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 2-(2H-1,2,3-triazol-2-yl)benzoic acid, a key structural motif in various pharmacologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating available data on its synthesis and characterization.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry. The 1,2,3-triazole moiety is a well-established bioisostere for various functional groups, offering favorable metabolic stability and opportunities for diverse molecular interactions. The strategic placement of this heterocycle on a benzoic acid scaffold has been explored in the development of novel therapeutic agents. While extensive research has been conducted on derivatives of this core structure, this guide focuses on the fundamental spectroscopic and synthetic aspects of the parent compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | CDCl₃ | 8.13 (s, 2H, Triazole-H), 7.95 (d, J=1.5 Hz, 1H, Ar-H), 7.51 (dd, J=8.2, 1.8 Hz, 1H, Ar-H), 7.37 (d, J=8.2 Hz, 1H, Ar-H), 2.45 (s, 3H, CH₃) |

| Benzoic Acid | CDCl₃ | 8.14 (dd, J=8.3, 1.3 Hz, 2H, Ar-H), 7.65 (tt, J=7.5, 1.3 Hz, 1H, Ar-H), 7.50 (t, J=7.8 Hz, 2H, Ar-H), 11.5 (br s, 1H, COOH)[1] |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | CDCl₃ | 169.5, 142.1, 137.2, 135.5, 132.8, 131.5, 129.1, 128.8, 21.4 |

| Benzoic Acid | CDCl₃ | 172.6, 133.9, 130.3, 129.4, 128.6[1] |

Infrared (IR) Spectroscopy

The IR spectrum of benzoic acid derivatives is characterized by several key absorption bands.

Table 3: Key IR Absorption Bands for Benzoic Acid (Reference)

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 | Broad band due to hydrogen bonding[2][3] |

| C-H (Aromatic) | 3100-3000 | Sharp, medium intensity |

| C=O (Carboxylic Acid) | 1725-1700 | Strong, sharp absorption[2][3] |

| C=C (Aromatic) | 1600-1450 | Medium to strong absorptions |

| C-O (Carboxylic Acid) | 1320-1210 | Strong absorption |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

Table 4: Mass Spectrometry Data

| Compound | Ionization Mode | Molecular Formula | Molecular Weight | Key m/z values |

| This compound | Not Specified | C₉H₇N₃O₂ | 189.17 | Not available |

| Benzoic Acid | Electron Ionization | C₇H₆O₂ | 122.12 | 122 (M+), 105, 77[4][5] |

Experimental Protocols

A highly selective and scalable four-step synthesis for this compound has been developed, starting from 1-fluoro-2-nitrobenzene derivatives. This methodology provides the target molecules in a reliable manner.

Synthesis of 2-(2H-1,2,3-Triazol-2-yl)aniline

A common precursor for the target molecule is 2-(2H-1,2,3-triazol-2-yl)aniline. The synthesis involves the following key transformations:

-

N-Arylation: Reaction of 4,5-dibromo-2H-1,2,3-triazole with an appropriate 1-fluoro-2-nitrobenzene derivative.

-

Hydrogenation: Reduction of the nitro group to an aniline.

-

Debromination: Removal of the bromine atoms from the triazole ring.

Synthesis of this compound from 2-(2H-1,2,3-triazol-2-yl)aniline

The conversion of the aniline precursor to the final benzoic acid product can be achieved through a Sandmeyer-type reaction followed by carboxylation.

-

Diazotization and Iodination (Sandmeyer Reaction): The aniline is treated with a nitrite source in the presence of an acid to form a diazonium salt, which is then reacted with an iodide source to yield the corresponding aryl iodide.

-

Carboxylation: The aryl iodide is then carboxylated, typically via a Grignard reagent or a palladium-catalyzed carbonylation reaction, to afford the final this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for this compound and its derivatives.

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide has summarized the available spectroscopic and synthetic information for this compound. While specific, experimentally determined spectroscopic data for the parent compound is not widely published, the data for its close derivatives provide a strong basis for its characterization. The well-established synthetic route offers a reliable method for its preparation, enabling further investigation into its chemical and biological properties. This consolidated information aims to support the ongoing efforts in the design and development of novel therapeutics based on this important molecular scaffold.

References

2-(2H-1,2,3-Triazol-2-YL)benzoic acid molecular structure

An In-depth Technical Guide on 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, featuring a benzoic acid moiety substituted with a 1,2,3-triazole ring at the 2-position, serves as a key building block for a class of therapeutic agents. Notably, this scaffold is a common structural element in dual orexin receptor antagonists (DORAs), which are utilized in the treatment of insomnia.[1][2] An efficient and regioselective synthesis is crucial, as the pharmacological activity is often specific to the N-2 linkage of the triazole ring. This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and characterization.

Molecular Structure and Properties

The fundamental structure consists of a benzene ring monosubstituted with a carboxylic acid group and a 2H-1,2,3-triazol-2-yl group at adjacent positions. The precise arrangement of these groups dictates the molecule's chemical reactivity and biological interactions.

General Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₇N₃O₂ | [3] |

| Molecular Weight | 189.18 g/mol | [3] |

| Exact Mass | 189.17 Da | [3] |

| InChIKey | UTENUPFWBIFKPW-UHFFFAOYSA-N |[3] |

Note: Properties for specific substituted derivatives are provided in relevant sections.

References

An In-depth Technical Guide to 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2H-1,2,3-triazol-2-yl)benzoic acid, a key intermediate in modern pharmaceutical synthesis. The document details its discovery and historical development, focusing on its emergence as a crucial building block for dual orexin receptor antagonists (DORAs), such as suvorexant. Various synthetic methodologies are explored in-depth, including classical Ullmann-type couplings and more recent, highly selective, multi-step syntheses. Detailed experimental protocols for key reactions are provided, alongside a summary of the physicochemical properties of important derivatives. The guide aims to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug development.

Discovery and History

The history of this compound is intrinsically linked to the development of 2-aryl-1,2,3-triazoles and their subsequent application in medicinal chemistry. While the 1,2,3-triazole ring system has been known for over a century, the specific discovery of this benzoic acid derivative is not marked by a singular event but rather by its emergence as a critical synthon in the pursuit of novel therapeutics.

The synthesis of 2-aryl-1,2,3-triazoles was historically achieved through methods like the cyclization of glyoxal arylosazones.[1] However, the selective synthesis of the N2-substituted isomer, particularly with the ortho-benzoic acid moiety, remained a challenge. The development of copper-catalyzed Ullmann-type reactions provided a viable, albeit often low-yielding and non-regioselective, route to N-aryl azoles.

The true prominence of this compound and its derivatives, such as the 5-methyl and 5-methoxy analogues, arose with the discovery of a new class of insomnia treatments known as dual orexin receptor antagonists (DORAs). Researchers at Merck identified suvorexant as a potent DORA, and a key structural component of this and many other orexin antagonists is the 2-(2H-1,2,3-triazol-2-yl)benzamide moiety.[1] This spurred the development of efficient and scalable syntheses for the parent benzoic acid, transforming it from a chemical curiosity into a high-value industrial intermediate.

Physicochemical Properties

The physicochemical properties of this compound and its key derivatives are summarized below. These properties are crucial for their purification, characterization, and further chemical transformations.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | C₉H₇N₃O₂ | 189.17 | - | - |

| 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | C₁₀H₉N₃O₂ | 203.20 | 173 - 177 | White to light yellow crystalline powder |

| 5-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid | C₁₀H₉N₃O₃ | 219.20 | ~80 | - |

Data compiled from multiple sources.

Synthetic Methodologies

Several synthetic routes to this compound and its derivatives have been developed, each with its own advantages and limitations. The primary challenge lies in achieving high regioselectivity for the N2-isomer.

Ullmann-Goldberg Coupling

An early and direct approach involves the copper-catalyzed Ullmann-Goldberg coupling of a 2-halobenzoic acid with 1H-1,2,3-triazole. This method often results in a mixture of N1 and N2 isomers, necessitating challenging purification steps.

A vastly improved second-generation process for the large-scale manufacturing of 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid through an Ullmann–Goldberg coupling from 2-bromo-4-methylbenzoic acid and 1H-1,2,3-triazole has been developed. This improved process features the use of Cu₂O as an inexpensive catalyst in the absence of a ligand, and acetonitrile as a replacement for the less desirable 1,4-dioxane solvent. A key advantage is the direct crystallization of the potassium salt of the desired N2-isomer from the reaction mixture.

Experimental Protocol: Ullmann-Goldberg Coupling for 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

-

Reactants: 2-iodo-5-methylbenzoic acid, 1,2,3-triazole, caesium carbonate, trans-N,N'-dimethyl-1,2-cyclohexanediamine, and cuprous iodide.

-

Solvent: N,N-dimethylformamide (DMF).

-

Procedure:

-

Under a nitrogen atmosphere, combine 2-iodo-5-methylbenzoic acid (20 mmol), 1,2,3-triazole (50 mmol), caesium carbonate (36 mmol), trans-N,N'-dimethyl-1,2-cyclohexanediamine (3.6 mmol), and cuprous iodide (2 mmol) in DMF (30 mL).

-

Heat the reaction mixture to 100 °C for 4 hours.

-

After completion, cool the mixture to room temperature.

-

Dilute with water (60 mL) and extract with ethyl acetate (2 x 200 mL).

-

Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid and extract again with ethyl acetate (2 x 200 mL).

-

Combine the organic layers, dry with anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under vacuum.

-

Purify the residue by silica gel column chromatography (dichloromethane/methanol, v/v=50/1) to yield the product.

-

Multi-step Synthesis from 1-Fluoro-2-nitrobenzene Derivatives

A highly selective and scalable four-step synthesis has been developed, which introduces the triazole moiety at the beginning of the sequence. This method provides excellent control over the regioselectivity, favoring the desired N2 isomer.

The synthesis commences with the N-arylation of 4,5-dibromo-2H-1,2,3-triazole with a 1-fluoro-2-nitrobenzene derivative. This is followed by a sequence of functional group transformations: hydrogenation of the nitro group, a Sandmeyer iodination of the resulting aniline, and finally, a Grignard carboxylation to install the benzoic acid functionality. This route has proven to be reliable and scalable for producing various di- and tri(2H-1,2,3-triazol-2-yl)benzene derivatives.

Experimental Protocol: Multi-step Synthesis of this compound

-

Step 1: N-Arylation

-

Reactants: 1-fluoro-2-nitrobenzene, 4,5-dibromo-2H-1,2,3-triazole, potassium carbonate.

-

Solvent: DMF.

-

Procedure: Perform the N-arylation with potassium carbonate as the base in DMF at elevated temperatures. Precipitate the product by adding water and isolate by filtration.

-

-

Step 2: Hydrogenation

-

Procedure: Reduce the nitro group of the N-arylated product to an aniline via catalytic hydrogenation.

-

-

Step 3: Sandmeyer Iodination

-

Procedure: Convert the aniline to the corresponding aryl iodide using a Sandmeyer reaction.

-

-

Step 4: Grignard Carboxylation

-

Reactants: The aryl iodide from Step 3, isopropylmagnesium chloride, carbon dioxide.

-

Solvent: Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the aryl iodide in THF and cool to -20 °C.

-

Slowly add isopropylmagnesium chloride and stir for 20 minutes.

-

Bubble carbon dioxide gas through the reaction mixture, maintaining the temperature between -20 °C and -10 °C.

-

Quench the reaction with 1 M HCl.

-

Remove THF under reduced pressure and work up the product.

-

-

Biological Significance and Applications

While this compound itself is not known to possess significant biological activity, it is a crucial intermediate in the synthesis of pharmacologically active compounds. The 1,2,3-triazole moiety is a well-established pharmacophore in drug design due to its ability to form hydrogen bonds and its metabolic stability.

The primary application of this benzoic acid is in the synthesis of dual orexin receptor antagonists (DORAs), a class of drugs used to treat insomnia. The orexin system is a key regulator of sleep and wakefulness. By blocking the action of orexin neuropeptides, DORAs promote sleep. The 2-(2H-1,2,3-triazol-2-yl)benzamide core is a common structural feature in many potent DORAs.

Signaling Pathways and Experimental Workflows

As this compound is primarily an intermediate, there are no known signaling pathways directly modulated by this compound. Its significance lies in its role within the synthetic pathway to the final active pharmaceutical ingredient.

Below are Graphviz diagrams illustrating the key synthetic workflows described in this guide.

Caption: Ullmann-Goldberg Coupling Workflow.

References

Theoretical Underpinnings and Practical Applications of 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(2H-1,2,3-triazol-2-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details its synthesis, theoretical properties, and its crucial role as a key intermediate in the development of pharmacologically active agents, particularly dual orexin receptor antagonists (DORAs) such as suvorexant. This guide is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data where available, and visualizations of relevant chemical and biological pathways to support further research and development in this area.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and ability to engage in various biological interactions. The specific isomer, this compound, has emerged as a critical building block in the synthesis of complex pharmaceutical compounds. Its structural rigidity and electronic properties make it an ideal component for designing molecules that can selectively interact with biological targets. This guide will delve into the theoretical and practical aspects of this compound, with a particular focus on its application in the synthesis of orexin receptor antagonists for the treatment of insomnia.

Synthesis of this compound and Derivatives

A reliable and scalable synthesis of this compound is paramount for its application in drug discovery. Several synthetic routes have been developed, with a notable method involving a four-step sequence commencing from 1-fluoro-2-nitrobenzene derivatives. This approach ensures high selectivity for the desired N2-arylation of the triazole ring.

General Synthetic Protocol

A highly selective synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids has been reported, which is particularly useful for producing derivatives like 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, a key intermediate for suvorexant.[1] The general workflow is depicted below:

Detailed Experimental Protocol: Synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

The synthesis of the suvorexant intermediate, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, is a prime example of the practical application of this methodology.[1]

Step 1: N2-Arylation

-

A mixture of the appropriate 1-fluoro-2-nitrobenzene derivative and 4,5-dibromo-2H-1,2,3-triazole is heated in dimethylformamide (DMF) with potassium carbonate as a base.

-

The product is precipitated by the addition of water and isolated by filtration.

Step 2: Hydrogenation

-

The N2-arylated dibromotriazole is subjected to hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to reduce the nitro group to an amine.

Step 3: Sandmeyer Iodination

-

The resulting amino derivative is converted to the corresponding iodide via a Sandmeyer reaction. This involves treatment with sodium nitrite in the presence of a strong acid (e.g., HCl) followed by the addition of potassium iodide.

Step 4: Grignard Carboxylation

-

The iodide is then converted to a Grignard reagent using an appropriate Grignard reagent (e.g., isopropylmagnesium chloride) and subsequently carboxylated by bubbling carbon dioxide gas through the reaction mixture.

-

Acidic workup yields the final this compound derivative.

An alternative approach involves a copper-catalyzed coupling of 2-iodo- or 2-bromobenzoic acids with 1H-1,2,3-triazole, though this can lead to a mixture of N1 and N2 isomers that require separation.[2]

Theoretical and Physicochemical Properties

While extensive theoretical studies specifically on this compound are not widely published, its structural features and those of its derivatives have been characterized.

Structural Characterization Data

The characterization of this compound and its derivatives relies on standard analytical techniques.

| Property | Data Summary | Reference |

| Molecular Formula | C9H7N3O2 | [3] |

| Molecular Weight | 189.17 g/mol | [3] |

| ¹H NMR | Spectral data for derivatives are available, confirming the substitution pattern. | [1] |

| ¹³C NMR | Spectral data for derivatives are available, confirming the carbon skeleton. | [1] |

| Mass Spectrometry | ESI-MS data confirms the molecular weight of derivatives. | [1] |

| Crystal Structure | X-ray diffraction data is available for derivatives, confirming the molecular geometry. | [4] |

Biological Significance and Mechanism of Action

The primary biological significance of this compound lies in its role as a precursor to dual orexin receptor antagonists (DORAs). The most notable example is suvorexant, an FDA-approved medication for insomnia.[5][6]

The Orexin System and Its Role in Sleep-Wake Regulation

The orexin system is a key regulator of arousal, wakefulness, and appetite. It consists of two neuropeptides, orexin-A and orexin-B, and two G protein-coupled receptors, the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R).[6] Orexin neurons are located in the hypothalamus and project to various brain regions involved in wakefulness. The binding of orexins to their receptors promotes a state of arousal.

Mechanism of Action of Suvorexant

Suvorexant, synthesized from a derivative of this compound, acts as a competitive antagonist at both OX1R and OX2R.[6] By blocking the binding of orexin-A and orexin-B, suvorexant inhibits the wake-promoting signaling cascade, thereby facilitating the initiation and maintenance of sleep.[6]

Experimental Protocols for Biological Evaluation

The evaluation of compounds targeting the orexin system typically involves in vitro binding and functional assays.

Orexin Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the orexin receptors.

Protocol:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing either human OX1R or OX2R.[7]

-

Assay Setup: The assay is conducted in a 96-well plate format.

-

Incubation: Cell membranes are incubated with a constant concentration of a radiolabeled orexin ligand (e.g., [¹²⁵I]orexin-A) and varying concentrations of the test compound.[7]

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.[7]

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.[7]

-

Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined.

Orexin Receptor Functional Assay (SEAP Reporter Assay)

This assay measures the functional activity of a compound as either an agonist or an antagonist at the orexin receptors.

Protocol:

-

Cell Culture: Cells expressing the orexin receptor of interest, a recombinant G-protein, and a cAMP response element-regulated Secreted Alkaline Phosphatase (SEAP) reporter are cultured on a 96-well plate.[8][9]

-

Compound Treatment: The cells are treated with the test compound, either alone (to test for agonist activity) or in the presence of an orexin agonist (to test for antagonist activity).[4]

-

Incubation: The plate is incubated to allow for receptor activation and subsequent SEAP expression and secretion into the culture medium.[8][9]

-

SEAP Detection: Aliquots of the culture medium are collected, and SEAP activity is measured using a luminescence-based substrate.[4][8][9]

-

Data Analysis: The EC50 (for agonists) or IC50 (for antagonists) values are calculated based on the luminescent signal.

Conclusion

This compound is a molecule of considerable importance in contemporary drug discovery. Its well-defined and selective synthesis provides a reliable source for this key intermediate. While direct theoretical and biological studies on the acid itself are limited, its integral role in the structure of potent dual orexin receptor antagonists like suvorexant highlights the favorable properties imparted by this scaffold. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers and scientists to further explore the potential of this and related compounds in the development of novel therapeutics. The continued investigation into the structure-activity relationships of this compound derivatives is a promising avenue for the discovery of new medicines targeting the orexin system and potentially other biological pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scilit.com [scilit.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suvorexant: The first orexin receptor antagonist to treat insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Orexin 1 Receptor Reporter Assay Kit - Applications - CAT N°: 600240 [bertin-bioreagent.com]

- 9. caymanchem.com [caymanchem.com]

In-depth Technical Guide: Solubility of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction to Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that influences its bioavailability, formulation, and purification processes. For a compound like 2-(2H-1,2,3-Triazol-2-YL)benzoic acid, which serves as a key intermediate in the synthesis of pharmaceuticals such as orexin receptor antagonists, understanding its solubility profile is paramount for process optimization and formulation development.[1][3]

This guide outlines the standard experimental protocols for determining the solubility of organic compounds and presents solubility data for benzoic acid to serve as a reference point.

Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of organic compounds, ranging from simple qualitative assessments to more rigorous quantitative techniques.

Qualitative Solubility Tests

Qualitative tests provide a rapid assessment of a compound's solubility in various solvents and can offer insights into its polarity and the presence of acidic or basic functional groups.[4][5]

Methodology:

-

Sample Preparation: Place a small, measured amount (e.g., 25 mg) of the solid compound into a test tube.[4]

-

Solvent Addition: Add a small volume (e.g., 0.75 mL) of the test solvent in portions.[4]

-

Agitation: Vigorously shake the test tube after each addition of solvent.[4]

-

Observation: Observe whether the solid dissolves completely. If it does, the compound is considered soluble. If not, it is deemed insoluble in that specific solvent under the tested conditions.

-

Classification: A systematic approach often involves testing solubility in a sequence of solvents such as water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄ to classify the compound.[4][5]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and widely used technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Methodology:

-

Equilibrium Mixture Preparation: Add an excess amount of the solid solute to a known volume of the solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.

-

Concentration Analysis: Determine the concentration of the solute in the saturated solution using a suitable analytical technique, such as:

-

Gravimetric analysis: Evaporate a known volume of the saturated solution and weigh the remaining solid residue.

-

Spectroscopy (UV-Vis or HPLC): Measure the absorbance or peak area of the diluted saturated solution and determine the concentration from a calibration curve.

-

Nuclear Magnetic Resonance (NMR): Analyze the saturated solution to determine the concentration of the dissolved compound relative to an internal standard.[6]

-

Illustrative Solubility Data: Benzoic Acid

While specific data for this compound is unavailable, the solubility of benzoic acid, its core structural component, has been extensively studied. The following table summarizes the molar solubility of benzoic acid in various organic solvents. This data can provide a preliminary indication of the types of solvents in which the target compound might be soluble.

| Solvent | Molar Solubility (M) |

| Dimethylformamide (DMF) | > 5 |

| Dimethyl sulfoxide (DMSO) | > 5 |

| 1,4-Dioxane | 3.088 |

| 1-Propanol | 2.150 |

| 1-Butanol | 2.150 |

| 1-Pentanol | 2.073 |

| 1-Hexanol | 1.622 |

| 2-Methyl-1-propanol | 1.622 |

| 1-Heptanol | 1.452 |

| 1-Octanol | 1.126 |

| Water | 0.027 |

Table 1: Molar solubility of benzoic acid in various solvents. Data extracted from a study reporting results from 151 experiments.[7]

The solubility of benzoic acid is significantly higher in polar aprotic solvents like DMF and DMSO and in alcohols, while it is sparingly soluble in water.[7][8] The presence of the triazole ring and the substitution pattern on the benzoic acid will undoubtedly modify this solubility profile for this compound.

Visualizing Experimental Workflows

General Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a new chemical entity.

References

- 1. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. MLS_BTh_Poster_2066_Roth_Remo.pdf.pdf [fhnw.ch]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. www1.udel.edu [www1.udel.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on 2-(2H-1,2,3-Triazol-2-YL)benzoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(2H-1,2,3-triazol-2-yl)benzoic acid scaffold is a pivotal structural motif in modern medicinal chemistry, most notably as a key intermediate in the synthesis of dual orexin receptor antagonists (DORAs). This technical guide provides a comprehensive overview of the synthesis, biological significance, and relevant experimental protocols associated with this class of compounds. While these molecules are primarily valued as synthetic precursors, understanding their properties and the biological context of their ultimate targets is crucial for researchers in drug discovery and development. This document details synthetic methodologies, presents available physicochemical data, and outlines protocols for the biological assays pertinent to their mechanism of action.

Introduction

The 1,2,3-triazole ring system is a prominent feature in a multitude of biologically active compounds, prized for its chemical stability and ability to engage in various non-covalent interactions. The specific isomer, this compound, has gained significant attention as a cornerstone in the development of orexin receptor antagonists. Orexin-A and orexin-B are neuropeptides that regulate wakefulness by binding to orexin receptors 1 and 2 (OX1R and OX2R). Antagonism of these receptors is a validated therapeutic strategy for the treatment of insomnia. One of the most prominent examples is Suvorexant, a DORA approved for insomnia, which is synthesized from a 5-methyl substituted derivative of the title compound. This guide will explore the synthetic routes to these valuable intermediates and the biological assays used to characterize the final active pharmaceutical ingredients.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives has been approached through several strategic routes. A common method involves the coupling of a substituted 2-halobenzoic acid with 1,2,3-triazole.

General Synthetic Scheme

A prevalent synthetic strategy is the copper-catalyzed Ullmann-type coupling reaction. This method is effective for creating the C-N bond between the benzoic acid moiety and the triazole ring.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

This protocol describes a copper-catalyzed coupling reaction.

Materials:

-

2-iodo-5-methylbenzoic acid

-

1,2,3-triazole

-

Cesium carbonate (Cs₂CO₃)

-

Cuprous iodide (CuI)

-

trans-N,N'-dimethyl-1,2-cyclohexanediamine

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Dichloromethane

-

Methanol

Procedure:

-

To a reaction vessel under a nitrogen atmosphere, add N,N-dimethylformamide (30 mL), 1,2,3-triazole (3.45 g, 50 mmol), 2-iodo-5-methylbenzoic acid (5.24 g, 20 mmol), cesium carbonate (11.72 g, 36 mmol), trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.51 g, 3.6 mmol), and cuprous iodide (0.38 g, 2 mmol).[1]

-

Heat the reaction mixture to 100 °C and stir for 4 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water (60 mL) and extract with ethyl acetate (2 x 200 mL).[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under vacuum.

-

Purify the residue by silica gel column chromatography using a dichloromethane/methanol (50/1 v/v) eluent to yield the product as a yellow solid.[1]

Physicochemical Data

The following table summarizes key physicochemical data for a representative derivative, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉N₃O₂ | [1] |

| Molecular Weight | 203.2 g/mol | [1] |

| Appearance | White solid | [2] |

| Melting Point | 121 °C | [2] |

| ¹H NMR (CD₃OD, 600 MHz) | δ (ppm): 7.88 (s, 2H), 7.66 (d, 1H), 7.59 (d, J=8.2 Hz, 1H), 7.50-7.48 (dd, J=8.1 Hz, 1.1 Hz, 1H), 2.45 (s, 3H) | [1] |

| ¹³C NMR (CD₃OD, 151MHz) | δ (ppm): 169.8, 140.7, 137.5, 136.7, 133.5, 131.5, 129.3, 126.0, 21.0 | [1] |

| Mass Spectrum (ESI, m/z) | 202.1 [M-H]⁻ | [1] |

Biological Activity and Signaling Pathway

While this compound and its direct analogs are primarily synthetic intermediates, their significance lies in their incorporation into pharmacologically active molecules, particularly dual orexin receptor antagonists (DORAs).

The Orexin Signaling Pathway

The orexin system is a key regulator of wakefulness. Orexin neuropeptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and act on two G-protein coupled receptors, OX1R and OX2R, which are distributed throughout the brain. Activation of these receptors promotes wakefulness. DORAs, such as suvorexant, function by competitively blocking the binding of orexins to both OX1R and OX2R, thereby suppressing the wake drive and promoting sleep.

Caption: The orexin signaling pathway and the mechanism of action of Dual Orexin Receptor Antagonists (DORAs).

Biological Activity Data

Direct biological activity data for the this compound core itself is not widely available, as it is considered a synthetic intermediate. The activity is primarily associated with the final drug molecules. For context, the binding affinities of suvorexant, which contains the 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid moiety, are provided below.

| Compound | Target | Kᵢ (nM) | Reference |

| Suvorexant | OX1R | 0.55 | |

| Suvorexant | OX2R | 0.35 |

Biological Assay Protocols

To characterize the biological activity of compounds derived from the this compound core, such as DORAs, two primary in vitro assays are employed: radioligand binding assays and intracellular calcium mobilization assays.

Caption: General workflow for the in vitro biological evaluation of orexin receptor antagonists.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the orexin receptors by competing with a radiolabeled ligand.

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing human OX1R or OX2R.

-

Radiolabeled orexin receptor ligand (e.g., [¹²⁵I]orexin-A).

-

Test compound (e.g., a DORA).

-

Assay buffer (e.g., 25 mM HEPES, 2.5 mM MgCl₂, 2.5 mM CaCl₂, 0.5 mM EDTA, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known antagonist like suvorexant).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Culture and harvest cells expressing the target receptor. Homogenize the cells and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

-

Add increasing concentrations of the test compound to designated wells.

-

Include wells for total binding (radioligand and buffer only) and non-specific binding (radioligand and a high concentration of a known antagonist).

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 90 minutes) to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the orexin-induced increase in intracellular calcium.

Materials:

-

CHO cells stably expressing human OX1R or OX2R.

-

Cell culture medium (e.g., MEM-Alpha).

-

Black-walled, clear-bottom 96-well plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-3AM or Fluo-4 AM).

-

Probenecid (to prevent dye leakage).

-

Orexin agonist (e.g., orexin-A).

-

Test compound.

-

Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

-

Cell Plating: Seed the CHO cells expressing the target receptor into 96-well plates and culture overnight.[1]

-

Dye Loading: Incubate the cells with the calcium-sensitive dye (e.g., 4 μM Fluo-3AM) and probenecid (e.g., 2.5 mM) in culture medium at 37°C for 60 minutes.[1]

-

Compound Incubation: Pre-incubate the dye-loaded cells with varying concentrations of the test compound for a defined period.

-

Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Record a baseline fluorescence reading. Add a fixed concentration of an orexin agonist (e.g., orexin-A) to the wells to stimulate the receptors.

-

Continuously measure the fluorescence intensity over time. The response is typically a rapid peak in fluorescence followed by a decline.

-

Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced calcium flux. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Conclusion

The this compound framework is a critical component in the synthesis of advanced therapeutic agents, particularly in the field of sleep medicine. While these compounds may not possess significant biological activity themselves, their role as indispensable intermediates warrants a thorough understanding of their synthesis and the biological context of the final drug targets. The methodologies and data presented in this guide offer a valuable resource for chemists and pharmacologists working on the development of orexin receptor antagonists and other related therapeutic areas. The continued exploration of derivatives based on this scaffold holds promise for the discovery of new and improved medicines.

References

The 1,2,3-Triazole Moiety: A Cornerstone in the Biological Activity of Benzoic Acid Derivatives

A comprehensive analysis of the synthesis, biological evaluation, and mechanisms of action of 1,2,3-triazole-substituted benzoic acid derivatives reveals this heterocyclic scaffold as a critical pharmacophore in modern drug discovery. Its remarkable versatility, arising from its unique electronic properties and synthetic accessibility via "click chemistry," has propelled the development of potent therapeutic agents across a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.

The incorporation of a 1,2,3-triazole ring into the chemical architecture of benzoic acid has been shown to significantly modulate the biological activity of the parent molecule. This five-membered heterocycle, with its three contiguous nitrogen atoms, is not found in nature but has garnered immense interest from medicinal chemists.[1] Its rigid, planar structure and large dipole moment facilitate a range of non-covalent interactions with biological targets, including hydrogen bonding, van der Waals forces, and π-π stacking, making it an effective pharmacophore and bioisostere.[2][3]

Diverse Pharmacological Landscape

The conjugation of 1,2,3-triazoles with benzoic acid has yielded compounds with a broad array of biological activities. These derivatives have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][4][5]

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of 1,2,3-triazole-benzoic acid derivatives against various cancer cell lines.[6][7][8] For instance, certain hybrids have exhibited significant inhibitory activities against breast (MCF-7) and colon (HCT-116) cancer cells, with some compounds showing greater potency than the reference drug doxorubicin.[8][9] The mechanism of action often involves the induction of apoptosis, as observed in MCF-7 cells treated with specific 1,2,4-triazole benzoic acid hybrids.[8]

Antimicrobial and Antifungal Activity

The 1,2,3-triazole moiety is a well-established pharmacophore in the design of antimicrobial agents.[1] When combined with benzoic acid, the resulting compounds have shown promising activity against both Gram-positive and Gram-negative bacteria.[10][11] Molecular docking studies have suggested that these derivatives can effectively bind to the active sites of bacterial enzymes, disrupting essential cellular processes.[12][13] Furthermore, some derivatives have demonstrated significant antifungal activity, with potent inhibition of fungal growth compared to parent compounds.[14]

Enzyme Inhibition

1,2,3-Triazole-benzoic acid derivatives have emerged as potent inhibitors of various enzymes implicated in disease. A notable example is their activity against carbonic anhydrases (CAs), particularly isoforms associated with cancer (hCA IX and XII) and glaucoma (hCA II and IV).[15][16] The sulfonamide group, often incorporated into these molecules, plays a crucial role in coordinating with the zinc ion in the enzyme's active site.

Synthesis and Methodologies

The synthesis of 1,2,3-triazole-substituted benzoic acids is most commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][17] This highly efficient and regioselective reaction allows for the straightforward coupling of an azide-functionalized benzoic acid with a terminal alkyne, or vice versa.

General Synthetic Workflow

The general synthetic approach involves a multi-step process, which can be visualized as a logical workflow.

Caption: A generalized workflow for the synthesis of 1,2,3-triazole-substituted benzoic acids.

Experimental Protocols

Synthesis of 3-(chlorosulfonyl)benzoic acid derivatives: To stirred chlorosulfonic acid at 0 °C, the corresponding 4-substituted benzoic acid derivative is added portion-wise. The mixture is then heated to 110 °C and stirred for 5 to 8 hours. After cooling to room temperature, the reaction mixture is poured into crushed ice with vigorous stirring. The resulting solid is filtered, washed with water, and dried under vacuum to yield the desired intermediate.[15]

Synthesis of N-(prop-2-yn-1-yl)-3-sulfamoylbenzamide: 3-Sulfamoyl benzoic acids are coupled with propargyl amine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dry dimethylformamide (DMF) to produce the corresponding sulfamoylbenzamide alkyne intermediates.[15]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The sulfamoylbenzamide alkyne intermediates are subjected to a click chemistry reaction with substituted azide intermediates. This reaction is typically carried out in the presence of copper(II) sulfate (CuSO4) and sodium ascorbate in a solvent system such as a 1:1 mixture of t-butanol and water.[15]

Quantitative Biological Data

The biological efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). The following tables summarize some of the reported quantitative data for 1,2,3-triazole-benzoic acid derivatives across different biological activities.

Table 1: Anticancer Activity of 1,2,4-Triazole Benzoic Acid Hybrids

| Compound | Target Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

| Hybrid 2 | MCF-7 | 18.7 | Doxorubicin | 19.7 |

| Hybrid 5 | HCT-116 | 23.9 | Doxorubicin | 22.6 |

| Hybrid 14 | MCF-7 | 15.6 | Doxorubicin | 19.7 |

| Hybrid 15 | HCT-116 | 20.1 | Doxorubicin | 22.6 |

| Data sourced from references[8][9] |

Table 2: Carbonic Anhydrase Inhibition by 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) |

| 6l | 966.8 | 760.0 | 957.5 | 815.9 |

| 6v | 50.8 | 6.5 | 65.3 | 30.8 |

| Data represents a selection of compounds and is sourced from reference[15] |

Signaling Pathways and Mechanisms of Action

Molecular docking studies have provided valuable insights into the potential mechanisms of action of 1,2,3-triazole-benzoic acid derivatives. For example, in the context of anticancer activity, these compounds are often designed to interact with key proteins in cancer-related signaling pathways.

Caption: Proposed mechanism of apoptosis induction by certain 1,2,3-triazole derivatives.[18]

Conclusion

The integration of the 1,2,3-triazole moiety into benzoic acid scaffolds has proven to be a highly effective strategy in the development of novel therapeutic agents. The synthetic tractability afforded by click chemistry, coupled with the favorable physicochemical properties of the triazole ring, has enabled the creation of diverse compound libraries with a wide range of biological activities. The data clearly indicates that these derivatives hold significant promise as anticancer, antimicrobial, and enzyme-inhibiting drugs. Future research will likely focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as further elucidating their precise mechanisms of action to guide the rational design of next-generation therapeutics.

References

- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A minireview of 1,2,3-triazole hybrids with O-heterocycles as leads in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Natural Product-Based 1,2,3-Triazole/Sulfonate Analogues as Potential Chemotherapeutic Agents for Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnrjournal.com [pnrjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]

- 15. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. eurjchem.com [eurjchem.com]

- 18. Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates [mdpi.com]

Methodological & Application

Application Notes and Protocols: Copper-Catalyzed Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the copper-catalyzed synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid, a key intermediate in the development of pharmaceuticals, such as orexin receptor antagonists. The methodologies described herein are based on established Ullmann-Goldberg coupling reactions, offering a reliable and scalable approach.

Introduction

The N-arylation of 1,2,3-triazoles is a critical transformation in medicinal chemistry. Copper-catalyzed methods have emerged as a robust and efficient means to achieve this, providing access to N-2 substituted triazoles with high regioselectivity. The synthesis of this compound and its derivatives is of significant interest due to their application in the synthesis of bioactive molecules.[1][2] This document outlines a general protocol for this synthesis, along with relevant data and a visual representation of the experimental workflow.

Experimental Protocols

The following protocol is a generalized procedure derived from the copper-catalyzed N-arylation of a halo-benzoic acid with 1,2,3-triazole. This method can be adapted for various substituted benzoic acids.

Protocol 1: Copper-Catalyzed N-Arylation of 2-Iodobenzoic Acid

This protocol is adapted from the synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.[3]

Materials:

-

2-Iodobenzoic acid

-

1,2,3-Triazole

-

Copper(I) iodide (CuI)

-

trans-N,N'-Dimethyl-1,2-cyclohexanediamine (ligand)

-

Caesium carbonate (Cs₂CO₃) (base)

-

N,N-Dimethylformamide (DMF) (solvent)

-

Ethyl acetate

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane

-

Methanol

Procedure:

-

To a reaction vessel, add N,N-dimethylformamide (DMF, 30 mL), 1,2,3-triazole (3.45 g, 50 mmol), 2-iodobenzoic acid (5.24 g, 20 mmol), caesium carbonate (11.72 g, 36 mmol), trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.51 g, 3.6 mmol), and cuprous iodide (0.38 g, 2 mmol) under a nitrogen atmosphere.

-

Heat the reaction mixture to 100 °C for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with water (60 mL) and extract with ethyl acetate (2 x 200 mL).

-

Combine the aqueous layers and acidify to a pH of 1-2 with concentrated hydrochloric acid.

-

Extract the acidified aqueous layer again with ethyl acetate (2 x 200 mL).

-

Combine all organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography using a dichloromethane/methanol (50/1 v/v) eluent to yield the final product.

Data Presentation

The following table summarizes quantitative data from various copper-catalyzed syntheses of this compound derivatives.

| Starting Material | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Iodo-5-methylbenzoic acid | CuI (10) | trans-N,N'-Dimethyl-1,2-cyclohexanediamine (18) | Cs₂CO₃ | DMF | 100 | 4 | 68 | [3] |

| 2-Bromo-4-methylbenzoic acid | Cu₂O | None | K₂CO₃ | MeCN | Not specified | Not specified | Not specified | [1][4] |

| Aryl Iodides/Bromides | CuI | Diamine Ligands | K₃PO₄ or K₂CO₃ | Dioxane or Toluene | 110 | 24 | Good | [5] |

| 4-Iodotoluene | Cu₂O | N-ligand-B | Cs₂CO₃ | DMF | Not specified | Not specified | Excellent | [6] |

Experimental Workflow

The following diagram illustrates the key steps in the copper-catalyzed synthesis of this compound.

Caption: Experimental workflow for the synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. MLS_BTh_Poster_2066_Roth_Remo.pdf.pdf [fhnw.ch]

- 3. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 6. asianpubs.org [asianpubs.org]

Application Notes and Protocols for the Scale-up Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acid for Pharmaceutical Use

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid, a key intermediate in the manufacturing of various pharmaceutical compounds. The information presented is curated from established scientific literature and patents to ensure reliability and scalability for pharmaceutical applications.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry, notably as intermediates in the synthesis of orexin receptor antagonists for the treatment of sleep disorders.[1][2] The selective synthesis of the N2-substituted triazole isomer is a critical challenge that must be addressed for efficient and pure active pharmaceutical ingredient (API) production. This document outlines two primary scalable synthetic routes and provides detailed protocols for their implementation.

Synthetic Routes Overview

Two main strategies have been identified for the scalable synthesis of this compound and its analogs:

-

Route A: Ullmann-Goldberg Coupling: This approach involves a copper-catalyzed coupling of a 2-halobenzoic acid derivative with 1H-1,2,3-triazole.[3][4] This method is often preferred for its directness.

-

Route B: Multi-step Synthesis from Fluoronitrobenzene Derivatives: This is a four-step synthesis that begins with the N²-arylation of a protected triazole, followed by a series of functional group transformations.[1][2] This route offers high regioselectivity.

Quantitative Data Summary

The following table summarizes key quantitative data for the two primary synthetic routes, providing a basis for comparison and selection for scale-up.

| Parameter | Route A: Ullmann-Goldberg Coupling | Route B: Multi-step Synthesis |

| Starting Materials | 2-Iodo/Bromo-benzoic acid derivative, 1H-1,2,3-triazole | 1-Fluoro-2-nitrobenzene derivative, 4,5-dibromo-2H-1,2,3-triazole |